molecular formula C6H8O4 B1649395 4-Methoxy-2-methylene-4-oxobutanoic acid CAS No. 7338-27-4

4-Methoxy-2-methylene-4-oxobutanoic acid

Cat. No.: B1649395
CAS No.: 7338-27-4
M. Wt: 144.12 g/mol
InChI Key: OIYTYGOUZOARSH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylene-4-oxobutanoic acid is an organic compound with the molecular formula C6H8O4 It is known for its unique structure, which includes a methoxy group, a methylene group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylene-4-oxobutanoic acid typically involves the reaction of methoxyacetic acid with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-2-methylene-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylidene-4-oxobutanoic acid
  • 4-Methyl 2-methylenesuccinate
  • 4-Methoxy-2-methylidene-4-oxobutyric acid

Comparison: 4-Methoxy-2-methylene-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

4-Methoxy-2-methylene-4-oxobutanoic acid (C6H8O4) is a compound that has garnered interest in the field of biochemical research due to its unique structural features and potential biological activities. This article focuses on its biological activity, mechanisms of action, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a methylene group adjacent to a ketone functional group, contributing to its chemical reactivity. Its molecular weight is 144.13 g/mol, and it is often utilized in research settings for various applications.

Target Enzyme: The primary target of this compound is succinate dehydrogenase , an enzyme integral to the citric acid cycle.

Mode of Action: As an inhibitor of succinate dehydrogenase, this compound disrupts normal metabolic processes by interfering with mitochondrial function.

Biochemical Pathways: The inhibition leads to mitochondrial membrane depolarization , which can result in neuronal death due to impaired energy production and increased oxidative stress.

Biological Effects

The effects of this compound on cellular processes are significant:

  • Cellular Metabolism: It alters cellular metabolism by affecting the citric acid cycle, leading to reduced ATP production and increased reactive oxygen species (ROS) generation.
  • Neuronal Impact: The compound has been shown to induce neuronal cell death through mechanisms involving mitochondrial dysfunction and apoptosis.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Neurodegenerative Diseases: There is ongoing research into its potential use in treating neurodegenerative diseases due to its ability to inhibit succinate dehydrogenase, making it a candidate for conditions like Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties: Preliminary investigations suggest that it may possess anti-inflammatory properties, although further studies are required to substantiate these claims.

Data Table: Summary of Biological Activities

ActivityEffectReferences
Succinate Dehydrogenase InhibitionLeads to mitochondrial dysfunction and neuronal death
Neuroprotective PotentialPotential application in neurodegenerative diseases
Anti-inflammatory ActivityHypothesized but requires further validation

Case Studies

  • Cell Culture Studies: In vitro studies have demonstrated that treatment with this compound results in significant neuronal cell death, highlighting its potent bioactivity against neuronal cells under oxidative stress conditions.
  • Animal Models: Research involving animal models for neurodegenerative diseases is underway, focusing on the compound's ability to modulate disease progression through its effects on metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-2-methylene-4-oxobutanoic acid, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via esterification or condensation reactions. For example, anhydrous conditions are critical to avoid methanol residues, which can be detected via 1H^1H NMR (δ 3.68 ppm for OCH3_3) . Post-synthesis, purification involves recrystallization or column chromatography. Ensure dryness using vacuum drying and confirm purity via melting point analysis and HPLC (>95% purity).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H NMR in CDCl3_3 shows peaks at δ 2.60–2.80 (m, 2×CH2_2), δ 3.68 (s, OCH3_3), and δ 9.89 (broad s, OH) .
  • IR : Key stretches include C=O (1720–1700 cm1^{-1}), C-O (1250 cm1^{-1}), and O-H (broad ~3000 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 146.1 (C5_5H6_6O5_5) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood due to potential volatile byproducts. Store in airtight containers away from oxidizers. Dispose of waste via certified hazardous waste services .

Q. What are common impurities in synthetic batches, and how are they addressed?

  • Methodology : Trace solvents (e.g., methanol) or unreacted intermediates may persist. Monitor via TLC (silica gel, ethyl acetate/hexane) and eliminate via repeated recrystallization in anhydrous ethanol. Quantify impurities using GC-MS with internal standards .

Q. How is this compound utilized as an intermediate in organic synthesis?

  • Methodology : Its α,β-unsaturated ketone moiety enables Michael additions or Diels-Alder reactions. For example, it can be coupled with amines to form β-amino ketones or used in heterocycle synthesis (e.g., pyrroles) under acidic catalysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

  • Methodology : Use SHELX or OLEX2 for structure refinement. Crystallize the compound via slow evaporation (e.g., in chloroform). Collect diffraction data (Mo-Kα radiation, 100 K) and refine to R1_1 < 0.05. Analyze bond lengths and angles to confirm the methoxy and methylene groups’ positions .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodology :

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate esterification.
  • Solvent Selection : Anhydrous THF or DMF improves solubility.
  • Kinetic Control : Maintain temperatures below 0°C during exothermic steps to minimize side reactions .

Q. How are contradictions in spectral data (e.g., NMR vs. IR) resolved?

  • Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For IR discrepancies, compare with computed spectra (DFT, B3LYP/6-31G*). Use deuterated solvents to eliminate exchange broadening in 1H^1H NMR .

Q. What role does this compound play in drug discovery research?

  • Methodology : It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Functionalize the methylene group via Heck coupling or epoxidation to generate derivatives for high-throughput screening .

Q. How can computational modeling predict reactivity or stability under varying conditions?

  • Methodology : Perform DFT calculations (Gaussian 16) to model transition states for hydrolysis or cycloadditions. Simulate solvation effects (PCM model) and compare with experimental kinetic data. Use MD simulations to assess thermal stability .

Properties

IUPAC Name

4-methoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYTYGOUZOARSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223618
Record name 4-Methyl hydrogen 2-methylenesuccinate
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-27-4
Record name Methyl itaconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-27-4
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Record name 4-Methyl hydrogen 2-methylenesuccinate
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Record name 7338-27-4
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Record name 4-Methyl hydrogen 2-methylenesuccinate
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Record name 4-methyl hydrogen 2-methylenesuccinate
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Record name 4-METHYL HYDROGEN 2-METHYLENESUCCINATE
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Synthesis routes and methods I

Procedure details

To a methanol (100 ml) solution of itaconic acid (100 g), benzoyl chloride (4 ml) was added dropwise under stirring. The reaction solution was stirred at 60-70° C. for 20 minutes and then concentrated under reduced pressure. The resulting solid was recrystallized from a mixed solution of benzene and petroleum ether to obtain 4-methyl itaconate (93 g, melting point: 65-67° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methylenesuccinic acid (5.0 g, 38.4 mmol) in MeOH (200 mL) was added p-toluenesulfonamide (100 mg). The mixture was stirred at 40° C. for 2 days. The mixture was concentrated to dryness. To the residue was added DCM (200 mL). The precipitate was removed by filtration and the filtrate was concentrated to dryness to give the product as a white solid (5.5 g, 99% yield). ESI MS: m/z 145.1 [M+H]+. 1H NMR (400 MHz, CDCl3): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
4-Methoxy-2-methylene-4-oxobutanoic acid

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